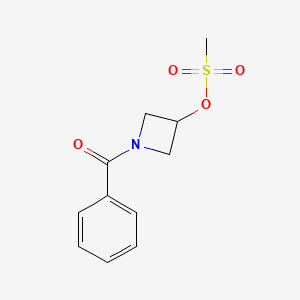

1-Benzoylazetidin-3-yl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzoylazetidin-3-yl methanesulfonate is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry

1-Benzoylazetidin-3-yl methanesulfonate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules.

Applications in Organic Synthesis :

- Building Block for Heterocycles : Utilized in the synthesis of other nitrogen-containing heterocycles.

- Precursor for Drug Development : Acts as a precursor for synthesizing pharmaceutical compounds.

Biology

Research indicates that this compound possesses significant biological activities, particularly in antimicrobial and anticancer research.

Biological Activities :

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

Medicine

The compound is being explored for its potential therapeutic applications, particularly in drug development.

Drug Development Potential :

- Novel Therapeutic Agents : Research is ongoing to evaluate its effectiveness as a novel therapeutic agent in treating specific diseases.

- Mechanism of Action Studies : Studies focus on how the compound interacts with biological targets, influencing enzyme activities and cellular pathways.

Industry

In industrial applications, this compound is utilized in the production of polymers and other materials due to its structural properties.

Industrial Applications :

- Polymer Production : Used as a monomer in the synthesis of specialty polymers.

- Material Science : Explored for its potential use in developing new materials with desirable properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus, E. coli | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Drug Development | Potential use as a therapeutic agent |

Table 2: Mechanism of Action Insights

| Mechanism Type | Description | References |

|---|---|---|

| Enzyme Interaction | Influences enzyme activity through binding | |

| Cellular Pathways | Modulates cellular pathways related to cancer |

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of this compound showed significant inhibition against multiple bacterial strains. The compound was tested using standard agar diffusion methods, revealing zones of inhibition comparable to established antibiotics.

Case Study 2: Anticancer Mechanism

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through the intrinsic pathway. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective cell cycle arrest and subsequent cell death.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methanesulfonate (mesylate) group acts as an excellent leaving group, enabling efficient S<sub>N</sub>2 displacement with diverse nucleophiles.

Mechanism and Conditions

-

S<sub>N</sub>2 Pathway : The reaction proceeds via a bimolecular mechanism, where nucleophiles (e.g., amines, azides, or alkoxides) attack the electron-deficient C3 position of the azetidine ring, displacing the mesylate group .

-

Solvents : Polar aprotic solvents like DMSO or toluene are preferred for optimal reactivity .

-

Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Key Examples

| Nucleophile | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Piperazine | 1-(Piperazin-1-yl)azetidin-3-yl benzoyl | 85% | DMSO, 25°C, 12 h | |

| Potassium phthalimide | 3-Phthalimidoazetidine derivative | 72% | Toluene, 120°C, PTC |

Note : The benzoyl group remains stable under these conditions, serving as a protective group for the azetidine nitrogen.

Cross-Coupling Reactions

1-Benzoylazetidin-3-yl methanesulfonate participates in Pd-catalyzed coupling reactions to form complex heterocycles.

Suzuki-Miyaura Coupling

-

Substrates : Aryl boronic acids or heteroaryl boronic acids.

-

Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf) for heteroaryl partners .

-

Outcome : Substitution at the mesylate-bearing carbon with aryl/heteroaryl groups (e.g., biaryl derivatives) .

Buchwald-Hartwig Amination

-

Nucleophiles : Primary/secondary amines.

-

Conditions : Pd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, 80–100°C .

-

Application : Synthesis of aminobenzofurans or aminobenzothiophenes .

Acidic Hydrolysis

-

Conditions : Mild acid (e.g., 50% formic acid, 20–50°C) cleaves the benzoyl protecting group, yielding 3-aminoazetidine .

-

Mechanism : Protonation of the amide carbonyl facilitates nucleophilic attack by water.

Stability Data

| Parameter | Value | Source |

|---|---|---|

| Thermal Stability | Stable ≤140°C | |

| Hydrolytic Stability | t<sub>1/2</sub> >24 h (pH 7.4, 25°C) |

Caution : Prolonged heating (>140°C) or strong bases (e.g., NaOH) may induce β-elimination, forming azetidine derivatives .

Propiedades

Fórmula molecular |

C11H13NO4S |

|---|---|

Peso molecular |

255.29 g/mol |

Nombre IUPAC |

(1-benzoylazetidin-3-yl) methanesulfonate |

InChI |

InChI=1S/C11H13NO4S/c1-17(14,15)16-10-7-12(8-10)11(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

Clave InChI |

ZTDSXGJNVRQBTQ-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)OC1CN(C1)C(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.